![molecular formula C7H5FN2O B1442068 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190316-03-0](/img/structure/B1442068.png)

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Vue d'ensemble

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a useful research compound. Its molecular formula is C7H5FN2O and its molecular weight is 152.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine

Fluorinated pyrimidines (FPs), including 5-fluorouracil (5-FU), are crucial in cancer treatment, impacting over 2 million patients annually. The synthesis methods, including radioactive and stable isotope incorporation for studying 5-FU metabolism and biodistribution, are significant. Recent advancements have shed light on how FPs affect nucleic acid structure and dynamics, offering insights into the inhibition of enzymes like thymidylate synthase (TS) and new targets like RNA modifying enzymes and DNA topoisomerase 1 (Top1) in cancer therapy. These developments hint at a more targeted application of FPs in personalized medicine, demonstrating the scientific research applications of fluorinated pyrimidines in understanding and treating cancer (Gmeiner, 2020).

Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties

Diketopyrrolopyrroles are significant for their broad applications in pigments, transistors, solar cells, and imaging due to their optical properties. The synthesis and reactivity of these compounds have been extensively studied, revealing the impact of chromophore extension on optical characteristics. These insights are crucial for designing new materials with advanced optical and electronic functionalities, showcasing the broad applications of pyrrolopyridinol derivatives in material science (Grzybowski & Gryko, 2015).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The versatility of pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibition highlights its potential in drug discovery. This compound interacts with kinases in multiple binding modes, offering insights into the development of novel kinase inhibitors with enhanced selectivity and potency. Such research underscores the importance of pyrrolopyridinol derivatives in creating new therapeutic agents for treating various diseases, including cancer (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

The pyrrolidine scaffold, closely related to the pyrrolopyridinol structure, is widely used in medicinal chemistry for developing compounds to treat human diseases. The versatility and stereochemistry offered by pyrrolidine derivatives enable the exploration of pharmacophore space, contributing significantly to drug discovery efforts. This review highlights the role of pyrrolidine and its derivatives in the synthesis of bioactive molecules, emphasizing the scaffold's importance in medicinal chemistry (Li Petri et al., 2021).

Mécanisme D'action

Target of Action

A similar compound, 1h-pyrrolo[2,3-b]pyridin-5-ol, has been used in the synthesis of potent vegfr-2 inhibitors . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of its target protein, leading to downstream effects .

Biochemical Pathways

If it behaves like related compounds, it may impact angiogenesis pathways by inhibiting VEGFR-2 .

Result of Action

If it acts like related compounds, it may lead to the inhibition of angiogenesis, potentially limiting tumor growth .

Analyse Biochimique

Biochemical Properties

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with a variety of enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is of particular interest as it can inhibit the receptor’s activity, thereby modulating downstream signaling pathways involved in cell proliferation and differentiation . Additionally, this compound has been identified as an intermediate in the synthesis of potent VEGFR-2 inhibitors, which are crucial for angiogenesis and tumor growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Furthermore, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to FGFRs results in the inhibition of receptor autophosphorylation, thereby blocking downstream signaling cascades . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical studies. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and receptors. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity, making it essential to understand its metabolic profile for effective drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific subcellular compartments, thereby influencing its biological activity.

Propriétés

IUPAC Name |

5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBMDERGDUPQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225108 | |

| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190316-03-0 | |

| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

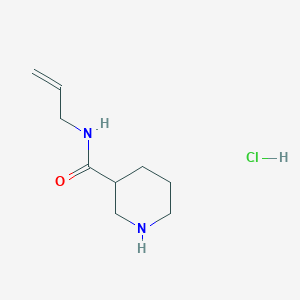

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

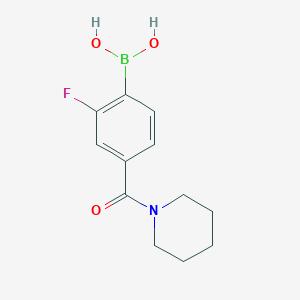

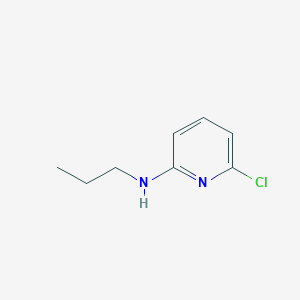

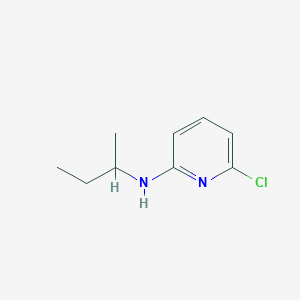

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)